4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester
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Overview
Description
4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester is an organic compound with the molecular formula C9H8BrFO3 and a molecular weight of 263.06 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of bromine, fluorine, and methoxy groups attached to the benzene ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester typically involves the esterification of 4-Bromo-3-fluoro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using reagents such as organometallic compounds or halogenating agents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., Grignard reagents), halogenating agents (e.g., N-bromosuccinimide).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Various substituted benzoic acid methyl esters.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine or fluorine atoms are replaced by other functional groups, altering the compound’s chemical properties. In oxidation and reduction reactions, the methoxy and ester groups are transformed, leading to changes in the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester can be compared with other similar compounds, such as:
4-Bromo-3-fluoro-2-methoxybenzoic acid: Lacks the ester group, making it less reactive in certain esterification reactions.
4-Bromo-3-fluoro-2-methoxybenzaldehyde: Contains an aldehyde group instead of an ester, leading to different reactivity in oxidation and reduction reactions.
4-Bromo-3-fluoro-2-methoxybenzyl alcohol: Contains an alcohol group, making it more suitable for certain reduction reactions.
The uniqueness of this compound lies in its combination of bromine, fluorine, methoxy, and ester groups, which provide a wide range of reactivity and applications in various fields of research.
Properties
IUPAC Name |
methyl 4-bromo-3-fluoro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPUAXRUPIAFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427423-36-6 |
Source
|
Record name | 4-bromo-3-fluoro-2-methoxybenzoic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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